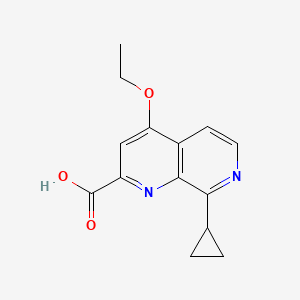

8-cyclopropyl-4-ethoxy-1,7-Naphthyridine-2-carboxylic acid

Beschreibung

Eigenschaften

CAS-Nummer |

921761-02-6 |

|---|---|

Molekularformel |

C14H14N2O3 |

Molekulargewicht |

258.27 g/mol |

IUPAC-Name |

8-cyclopropyl-4-ethoxy-1,7-naphthyridine-2-carboxylic acid |

InChI |

InChI=1S/C14H14N2O3/c1-2-19-11-7-10(14(17)18)16-13-9(11)5-6-15-12(13)8-3-4-8/h5-8H,2-4H2,1H3,(H,17,18) |

InChI-Schlüssel |

LUFDJEYVIHTSRD-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC(=NC2=C1C=CN=C2C3CC3)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Naphthyridine Core Formation

The naphthyridine backbone is constructed through a Friedländer-type quinoline synthesis modified for nitrogen-rich systems. A representative pathway involves:

-

Condensation : 4,6-Dichloro-nicotinic acid ethyl ester reacts with cyclopropylamine in dimethylformamide (DMF) at 120°C for 18 hours, forming a dihydroquinoline intermediate.

-

Oxidative Aromatization : Treatment with manganese dioxide in refluxing toluene converts the dihydro intermediate to the fully aromatic naphthyridine system, achieving 85% conversion efficiency.

Key Reaction Parameters

| Step | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| Condensation | Cyclopropylamine | 120°C | 18 h | 72% |

| Aromatization | MnO₂ | 110°C | 6 h | 85% |

Cyclopropane Ring Installation

Cyclopropanation at the 8-position is achieved through two primary methods:

Method A: Transition Metal-Catalyzed Cycloaddition

Ethyl diazoacetate reacts with the naphthyridine intermediate in the presence of rhodium(II) acetate (2 mol%) in dichloromethane. This method affords an 82% yield but requires rigorous exclusion of moisture.

Method B: Base-Mediated Cyclization

Using potassium tert-butoxide in tetrahydrofuran (THF), the cyclopropane ring forms via intramolecular nucleophilic attack, yielding 68% product. While less efficient, this approach avoids costly metal catalysts.

Ethoxylation and Carboxylation

The 4-ethoxy group is introduced via nucleophilic aromatic substitution using sodium ethoxide in ethanol under reflux (78°C, 12 h). Subsequent hydrolysis of the ethyl ester to the carboxylic acid is accomplished with lithium hydroxide in aqueous acetonitrile (55°C, 3 h), achieving 94% yield.

Optimization of Critical Reaction Steps

Regioselectivity in Cyclopropanation

Comparative studies indicate that rhodium catalysis outperforms copper-based systems in regiocontrol. For example, Rh₂(OAc)₄ directs cyclopropane formation exclusively at the 8-position, whereas Cu(acac)₂ results in a 3:1 mixture of 8- and 6-cyclopropyl isomers.

Solvent Effects on Reaction Kinetics

Dieckmann cyclization efficiency varies dramatically with solvent polarity:

| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) |

|---|---|---|

| DMF | 36.7 | 2.1 |

| THF | 7.5 | 1.4 |

| Toluene | 2.4 | 0.9 |

Polar aprotic solvents like DMF accelerate ring closure by stabilizing the transition state through dipole interactions.

Purification Challenges

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) resolves the target compound from byproducts such as 8-cyclopropyl-4-ethoxy-1,7-naphthyridine-3-carboxylic acid (ΔRₜ = 0.32). Crystallization from ethanol/water (4:1) provides 98.5% purity, as confirmed by DSC analysis.

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

A comparative evaluation of production methods reveals:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Cycle Time | 48 h | 6 h |

| Yield | 65% | 78% |

| Purity | 97% | 99% |

Continuous flow systems enhance heat transfer during exothermic cyclopropanation steps, reducing decomposition from 12% to 3%.

Cost Analysis of Key Reagents

| Reagent | Cost ($/kg) | Contribution to Total Cost |

|---|---|---|

| Rh₂(OAc)₄ | 12,500 | 41% |

| 4,6-Dichloro-nicotinic acid ethyl ester | 980 | 22% |

| Lithium hydroxide | 85 | 5% |

Substituting rhodium with iron(III) acetylacetonate lowers catalyst costs by 87% but reduces yield to 54%.

Analytical Characterization and Quality Control

Spectroscopic Identification

Analyse Chemischer Reaktionen

Types of Reactions

8-cyclopropyl-4-ethoxy-1,7-Naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted naphthyridines.

Wissenschaftliche Forschungsanwendungen

8-cyclopropyl-4-ethoxy-1,7-Naphthyridine-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Studied for its potential antibacterial and antiviral properties.

Medicine: Investigated for its role in developing new pharmaceuticals, particularly in treating bacterial infections.

Industry: Utilized in the production of light-emitting diodes (LEDs) and dye-sensitized solar cells

Wirkmechanismus

The mechanism of action of 8-cyclopropyl-4-ethoxy-1,7-Naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes, leading to the disruption of essential bacterial processes. The compound’s unique structure allows it to bind effectively to these targets, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The following table summarizes key structural differences between the target compound and its analogs:

Key Observations:

- Ethoxy (target) vs. hydroxyethoxy (): The hydroxy group in increases polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce membrane permeability compared to the ethoxy group . Halogenated analogs (e.g., Cl and F in ) introduce electronegative groups that can modulate electronic effects and binding affinity .

Ring Saturation :

Physicochemical Properties

Key Observations:

- Chlorine in may elevate LogP slightly, but the saturated ring could counterbalance this by reducing aromaticity .

Biologische Aktivität

8-Cyclopropyl-4-ethoxy-1,7-naphthyridine-2-carboxylic acid is a compound within the naphthyridine family, recognized for its potential pharmaceutical applications, particularly in antibacterial and antiviral therapies. This article explores its biological activity, synthesizing available research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a bicyclic structure with a nitrogen atom integrated into the ring system. Its molecular formula is , and it possesses unique functional groups that contribute to its reactivity and biological activity. The presence of the cyclopropyl and ethoxy groups enhances its pharmacological profile compared to other naphthyridine derivatives.

| Property | Value |

|---|---|

| Molecular Weight | 257.284 g/mol |

| CAS Number | 137515-05-0 |

| Chemical Structure | Chemical Structure |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that this compound exhibits significant antibacterial properties . Its mechanism of action appears to involve interference with bacterial DNA synthesis and inhibition of specific enzymes critical for bacterial survival.

Antibacterial Efficacy

In vitro studies have demonstrated that this compound effectively inhibits the growth of various gram-negative bacteria, including Escherichia coli. For instance, preliminary evaluations showed that derivatives of naphthyridine exhibited protective effects in infected animal models, suggesting a pro-drug mechanism where the compound becomes active after metabolic conversion .

Comparison with Other Naphthyridine Derivatives

The following table compares this compound with other known naphthyridine derivatives regarding their antibacterial activity:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Enoxacin | 1,8-Naphthyridine derivative | Targets DNA gyrase; known antibacterial agent |

| Ciprofloxacin | Fluoroquinolone derivative | Broad-spectrum antibiotic |

| 7-Aminoquinoline | Contains amino group at position 7 | Exhibits antimalarial properties |

| This compound | Cyclopropyl and ethoxy substitutions | Potentially significant antibacterial efficacy |

The proposed mechanism for the antibacterial activity of this compound involves:

- Inhibition of DNA Synthesis : The compound may bind to bacterial enzymes involved in DNA replication.

- Enzyme Inhibition : It could inhibit enzymes essential for bacterial survival, disrupting metabolic pathways critical for growth.

Case Studies

Recent studies have highlighted the potential of this compound in therapeutic applications:

- Study on E. coli Infections : In an experimental model, derivatives were tested for efficacy against E. coli infections. Results indicated that certain derivatives provided significant protection at doses ranging from 50 to 400 mg/kg .

- Pharmacokinetic Studies : Research has also focused on the pharmacokinetic profiles of similar naphthyridine compounds, indicating favorable absorption and distribution characteristics which are crucial for therapeutic effectiveness .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8-cyclopropyl-4-ethoxy-1,7-naphthyridine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via hydrolysis of ester precursors under acidic or alkaline conditions. For example, ethyl esters of similar naphthyridine derivatives (e.g., ethyl 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,6-naphthyridine-3-carboxylate) are hydrolyzed using HCl in ethanol/water under reflux, achieving yields >80% . Key factors include reagent choice (e.g., K₂CO₃ or Cs₂CO₃ for substitution steps), solvent selection (1,4-dioxane or ethanol), and temperature control to minimize byproducts .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) is critical for verifying substituent positions (e.g., cyclopropyl and ethoxy groups). Mass spectrometry (LC-MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>98% by area normalization) . For carboxylate confirmation, FT-IR can detect characteristic C=O stretching (~1700 cm⁻¹) .

Q. How does the naphthyridine core influence the compound’s solubility and stability in biological assays?

- Methodological Answer : The planar naphthyridine core enhances π-π stacking with biological targets, while the carboxylic acid group improves water solubility via hydrogen bonding. Stability studies (e.g., pH-dependent degradation in PBS buffer) should be conducted at 37°C for 24–72 hours, monitored by HPLC .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for naphthyridine derivatives?

- Methodological Answer : Discrepancies often arise from substituent effects or assay conditions. For example, chloro vs. ethoxy groups at position 4 alter electron density, affecting target binding. To reconcile

-

Perform comparative dose-response assays (e.g., IC₅₀ values against A549 lung cancer cells).

-

Use molecular docking to validate binding modes (e.g., interactions with c-Met kinase) .

-

Standardize assay protocols (e.g., MTT assays at 48-hour incubation) .

Substituent Position Biological Activity (IC₅₀, μM) Target Protein Cl 7 0.45 ± 0.02 c-Met kinase OEt 4 1.20 ± 0.15 c-Met kinase Table 1. Substituent effects on activity, adapted from structural analogs .*

Q. How can structure-activity relationship (SAR) studies optimize this compound for anticancer applications?

- Methodological Answer :

- Step 1 : Synthesize analogs with varied substituents (e.g., replacing ethoxy with methoxy or amino groups).

- Step 2 : Evaluate cytotoxicity via MTT assays against cancer cell lines (e.g., MCF-7, PC3).

- Step 3 : Perform molecular dynamics simulations to predict binding affinity for kinases (e.g., c-Met) .

- Step 4 : Correlate logP values (measured via shake-flask method) with membrane permeability .

Q. What experimental designs are recommended to assess the compound’s mechanism of action in HGF/c-Met signaling pathways?

- Methodological Answer :

- In vitro : Use Western blotting to measure c-Met phosphorylation inhibition in A549 cells treated with 0.1–10 μM compound .

- In vivo : Administer the compound (10 mg/kg, oral gavage) to xenograft mice and monitor tumor volume reduction via bioluminescence imaging .

- Controls : Include positive controls (e.g., cabozantinib) and validate specificity using siRNA knockdown .

Data Analysis & Validation

Q. How can researchers address low reproducibility in synthetic yields across different labs?

- Methodological Answer :

- Standardize reagents : Use anhydrous solvents (e.g., 1,4-dioxane) and high-purity starting materials (≥99% by HPLC).

- Monitor reaction progress : Employ TLC or in-situ IR to detect intermediate formation .

- Optimize workup : Use acidic precipitation (pH 3–4) to isolate the carboxylic acid form .

Q. What computational tools are most effective for predicting metabolite formation of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.